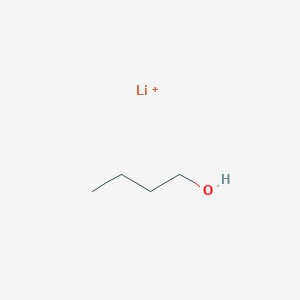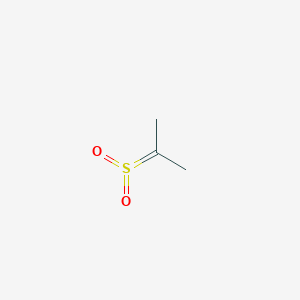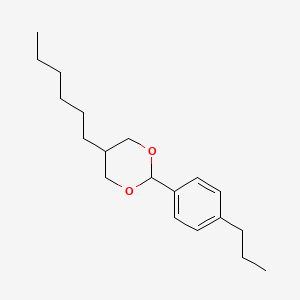
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a hexyl group and a propylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a hexyl and propylphenyl substituent in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 5-Hexyl-2-(4-methylphenyl)-1,3-dioxane
- 5-Hexyl-2-(4-ethylphenyl)-1,3-dioxane
- 5-Hexyl-2-(4-butylphenyl)-1,3-dioxane
Uniqueness
5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the propylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
特性
CAS番号 |
74800-65-0 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
5-hexyl-2-(4-propylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-3-5-6-7-9-17-14-20-19(21-15-17)18-12-10-16(8-4-2)11-13-18/h10-13,17,19H,3-9,14-15H2,1-2H3 |
InChIキー |
OZAWCCKDDIROEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
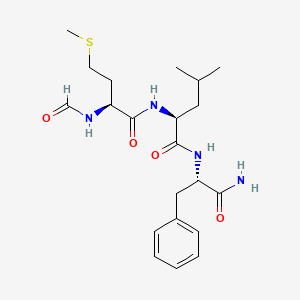
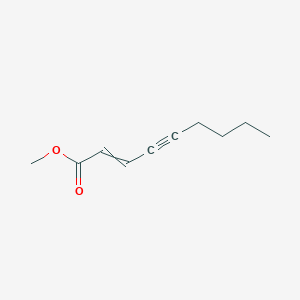

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
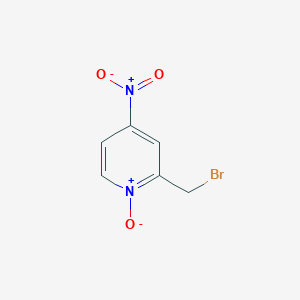
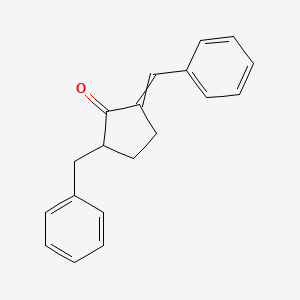
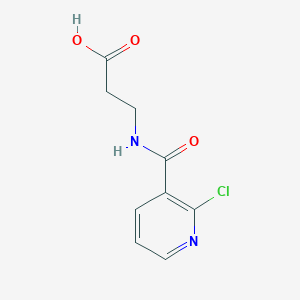
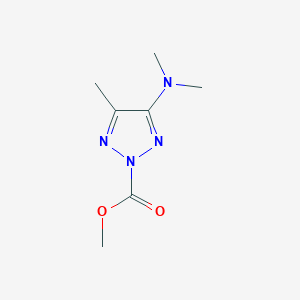
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

